molecular formula C28H34O5 B1207276 15-[1-(2-Hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl)ethyl]-2-methyl-8-oxapentacyclo[9.8.0.02,7.07,9.012,17]nonadeca-4,12(17),13,15-tetraen-3-one

15-[1-(2-Hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl)ethyl]-2-methyl-8-oxapentacyclo[9.8.0.02,7.07,9.012,17]nonadeca-4,12(17),13,15-tetraen-3-one

Cat. No. B1207276
M. Wt: 450.6 g/mol
InChI Key: CPHPTFZOHUSPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-[1-(2-Hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl)ethyl]-2-methyl-8-oxapentacyclo[9.8.0.02,7.07,9.012,17]nonadeca-4,12(17),13,15-tetraen-3-one is a natural product found in Salpichroa origanifolia with data available.

Scientific Research Applications

Interaction with Proteins

  • Allergenic Hydroperoxides and Protein Interaction : A study by Lepoittevin and Karlberg (1994) explored the interactions of allergenic hydroperoxides with proteins. They synthesized compounds including 1-(1-Hydroperoxy-1-methylethyl)cyclohexene as model compounds to study the interactions similar to 15-hydroperoxyabietic acid-like terpenes with proteins. These interactions are significant in understanding the allergic contact dermatitis mechanism (Lepoittevin & Karlberg, 1994).

Neurological Disorders and Stroke

  • NMDA Antagonist for Neurological Disorders : Kinney et al. (1998) identified a compound with a structure related to 15-[1-(2-Hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl)ethyl]-2-methyl-8-oxapentacyclo[9.8.0.02,7.07,9.012,17]nonadeca-4,12(17),13,15-tetraen-3-one as a potent NMDA antagonist. This compound showed promise in reducing infarct size in stroke models, indicating potential applications in treating neurological disorders such as stroke and head trauma (Kinney et al., 1998).

Anti-tumor Agents

  • 4-oxa-1-azabicyclo[3.2.0]heptan-7-one Derivatives as Anti-tumor Agents : Singh and Micetich (2003) reported on a series of synthetic and naturally occurring 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives, which are structurally related to the compound . These derivatives demonstrated antitumor activity, suggesting potential applications in cancer research and treatment (Singh & Micetich, 2003).

Chemical Interactions and Structural Studies

  • Chemical Interactions and Crystallographic Studies : Various studies have focused on chemical interactions and structural analyses of compounds structurally related to 15-[1-(2-Hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl)ethyl]-2-methyl-8-oxapentacyclo[9.8.0.02,7.07,9.012,17]nonadeca-4,12(17),13,15-tetraen-3-one. These include investigations into the synthesis, reactivity, and potential applications of these compounds in various fields such as organic synthesis and material science. Studies by Devassia et al. (2018) and others contribute to a deeper understanding of the compound's chemical properties and potential applications (Devassia et al., 2018), (Jendralla, 1982), (Menzek & Altundas, 2006).

properties

Product Name

15-[1-(2-Hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl)ethyl]-2-methyl-8-oxapentacyclo[9.8.0.02,7.07,9.012,17]nonadeca-4,12(17),13,15-tetraen-3-one

Molecular Formula

C28H34O5

Molecular Weight

450.6 g/mol

IUPAC Name

15-[1-(2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl)ethyl]-2-methyl-8-oxapentacyclo[9.8.0.02,7.07,9.012,17]nonadeca-4,12(17),13,15-tetraen-3-one

InChI

InChI=1S/C28H34O5/c1-15(21-14-25(2)27(4,33-25)24(30)31-21)16-7-9-18-17(12-16)8-10-20-19(18)13-23-28(32-23)11-5-6-22(29)26(20,28)3/h5-7,9,12,15,19-21,23-24,30H,8,10-11,13-14H2,1-4H3

InChI Key

CPHPTFZOHUSPRV-UHFFFAOYSA-N

SMILES

CC(C1CC2(C(O2)(C(O1)O)C)C)C3=CC4=C(C=C3)C5CC6C7(O6)CC=CC(=O)C7(C5CC4)C

Canonical SMILES

CC(C1CC2(C(O2)(C(O1)O)C)C)C3=CC4=C(C=C3)C5CC6C7(O6)CC=CC(=O)C7(C5CC4)C

synonyms

salpichrolide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-[1-(2-Hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl)ethyl]-2-methyl-8-oxapentacyclo[9.8.0.02,7.07,9.012,17]nonadeca-4,12(17),13,15-tetraen-3-one
Reactant of Route 2
15-[1-(2-Hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl)ethyl]-2-methyl-8-oxapentacyclo[9.8.0.02,7.07,9.012,17]nonadeca-4,12(17),13,15-tetraen-3-one
Reactant of Route 3
15-[1-(2-Hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl)ethyl]-2-methyl-8-oxapentacyclo[9.8.0.02,7.07,9.012,17]nonadeca-4,12(17),13,15-tetraen-3-one
Reactant of Route 4
15-[1-(2-Hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl)ethyl]-2-methyl-8-oxapentacyclo[9.8.0.02,7.07,9.012,17]nonadeca-4,12(17),13,15-tetraen-3-one
Reactant of Route 5
15-[1-(2-Hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl)ethyl]-2-methyl-8-oxapentacyclo[9.8.0.02,7.07,9.012,17]nonadeca-4,12(17),13,15-tetraen-3-one
Reactant of Route 6
15-[1-(2-Hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl)ethyl]-2-methyl-8-oxapentacyclo[9.8.0.02,7.07,9.012,17]nonadeca-4,12(17),13,15-tetraen-3-one

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